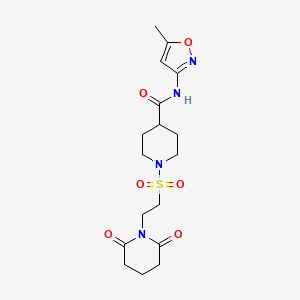

1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6S/c1-12-11-14(19-27-12)18-17(24)13-5-7-20(8-6-13)28(25,26)10-9-21-15(22)3-2-4-16(21)23/h11,13H,2-10H2,1H3,(H,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOIGIVRNKYCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The compound can be described by its chemical formula and structure:

- Molecular Formula: CHNOS

- Molecular Weight: 396.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine ring and isoxazole moiety suggests potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance, a related piperidine derivative was shown to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of piperidine derivatives on human leukemia cells. The results demonstrated:

- IC values ranging from 5 to 15 µM across different cell lines.

- Induction of apoptosis was confirmed via flow cytometry, showing increased Annexin V positivity.

Neuroprotective Effects

The compound's structural features suggest it may also possess neuroprotective effects. Some derivatives have been shown to modulate neurotransmitter levels and protect against neurodegeneration.

Research Findings

In vitro studies have reported that similar compounds can:

- Enhance dopamine release in neuronal cultures.

- Exhibit antioxidant properties that mitigate oxidative stress in neuronal cells.

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds featuring the dioxopiperidine structure have been noted for their anti-inflammatory effects.

Data Table: Biological Activities

In Vivo Studies

In vivo experiments utilizing animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth and inflammation. For example:

- Mice treated with the compound exhibited a significant reduction in tumor size compared to controls.

- Behavioral assays indicated improved cognitive function in models of neurodegeneration.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that:

- The compound has favorable absorption characteristics.

- Metabolism primarily occurs through liver enzymes, indicating potential drug-drug interactions.

Scientific Research Applications

Pharmacological Applications

This compound exhibits several pharmacological activities, primarily due to its structural features, which allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds similar to 1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide may exhibit anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways .

JAK2 Inhibition

The compound has been identified as a potential inhibitor of the Janus kinase 2 (JAK2) pathway, which is crucial in the treatment of hematological malignancies such as acute lymphoblastic leukemia. This inhibition can lead to reduced proliferation of cancer cells and increased sensitivity to other therapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases or cognitive disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps:

- Formation of the Dioxopiperidine Core : The initial step often includes the preparation of the dioxopiperidine structure through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the sulfonyl group is typically achieved through reactions with sulfonyl chlorides or related reagents.

- Carboxamide Formation : The final step involves the conversion of a suitable amine into the carboxamide form, often utilizing coupling reactions with carboxylic acids or their derivatives.

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

Case Study 1: Antitumor Efficacy

In a study examining various piperidine derivatives, this compound was shown to significantly inhibit cell proliferation in leukemia cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: JAK2 Inhibition

Another research effort focused on the JAK2 inhibitory effects of related compounds. The findings indicated that these compounds could downregulate JAK2 signaling pathways, leading to enhanced antileukemic activity in preclinical models .

Q & A

Basic: What are the key synthetic steps and purification methods for this compound?

Answer:

The synthesis involves multi-step organic reactions, including:

Sulfonylation of the piperidine core with a 2-(2,6-dioxopiperidin-1-yl)ethyl group (analogous to methods in ).

Amide coupling between the sulfonylated piperidine and 5-methylisoxazole-3-carboxamide (similar to ).

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

Critical parameters: Solvent choice (DMF or dichloromethane), reaction temperature (0–25°C for coupling), and monitoring via TLC (Rf ~0.4 in ethyl acetate) .

Advanced: How can reaction yields be optimized for the sulfonylation step?

Answer:

Yield optimization requires:

- Catalyst screening : Triethylamine or DMAP to enhance nucleophilicity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Stoichiometric ratios : A 1.2:1 molar excess of the sulfonyl chloride derivative minimizes side reactions .

- Reaction time : Extended durations (24–48 hrs) under nitrogen atmosphere improve conversion rates .

Basic: What biological targets are relevant for this compound?

Answer:

The compound’s structural motifs (dioxopiperidine, isoxazole, sulfonamide) suggest interactions with:

- Proteasomal enzymes (via dioxopiperidine’s ubiquitination mimicry) .

- Kinases (isoxazole’s ATP-binding pocket affinity) .

- Microbial targets (sulfonamide’s dihydropteroate synthase inhibition) .

Methodological validation : Use SPR (surface plasmon resonance) for binding affinity assays and in vitro enzymatic inhibition studies .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Answer:

Contradictions arise from:

- Assay conditions : pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and buffer composition (HEPES vs. Tris) .

- Cell line variability : Genetic drift in cancer models (e.g., HeLa vs. MCF-7) .

Resolution : - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Validate dose-response curves across ≥3 biological replicates .

- Perform structural analogs comparison to isolate pharmacophore contributions .

Basic: Which analytical methods confirm structural integrity and purity?

Answer:

- NMR : ¹H/¹³C spectra for functional group validation (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .

- HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12 min .

- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~495 Da) .

Advanced: How to address discrepancies in spectral data (e.g., unexpected NMR splitting)?

Answer:

Discrepancies may indicate:

- Rotameric equilibria : Use variable-temperature NMR (25–60°C) to observe coalescence .

- Residual solvents : Dry samples under high vacuum (0.1 mbar, 24 hrs) to eliminate solvent peaks .

- Stereochemical impurities : Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .

Basic: What computational modeling parameters predict binding modes?

Answer:

- Docking software : AutoDock Vina or Schrödinger Glide .

- Target preparation : Protonation states at pH 7.4, water molecules removed .

- Ligand parameters : Partial charges (AM1-BCC), rotatable bonds (≤10) .

Validation : RMSD ≤2.0 Å between docked and crystallographic poses .

Advanced: How to reconcile in silico predictions with in vitro efficacy gaps?

Answer:

Gaps arise from:

- Solvent effects : Include explicit water molecules in MD simulations (100 ns trajectories) .

- Membrane permeability : Calculate logP (experimental vs. predicted; adjust via ClogP) .

- Metabolic stability : Use hepatocyte microsomal assays to identify CYP450-mediated degradation .

Basic: What stability factors influence shelf life and reactivity?

Answer:

- pH sensitivity : Degrades in acidic conditions (t½ <24 hrs at pH 3) .

- Light exposure : Store in amber vials at -20°C to prevent photolytic cleavage .

- Humidity : Lyophilize for long-term storage (residual H2O <0.5% by Karl Fischer) .

Advanced: How to identify decomposition pathways under accelerated conditions?

Answer:

- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks .

- LC-MS analysis : Identify degradants (e.g., hydrolyzed sulfonamide at m/z 320) .

- Mechanistic studies : DFT calculations (B3LYP/6-31G*) to model hydrolysis kinetics .

Methodological Recommendations

- Contradiction resolution : Cross-validate assays using orthogonal techniques (e.g., ITC alongside SPR) .

- Synthetic scalability : Transition from batch to flow chemistry for improved reproducibility .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.